Chaha

Chemical Quality Control Analytical Chemistry Procurement Standard

Chaha (CPSHA hydroxyamide) is a structurally distinct hydroxamic acid-based HDAC inhibitor, characterized by its 4-chlorophenylsulfanyl moiety conjugated to a 2,4-hexadienoic acid backbone. This unique architecture dictates its specific isoform selectivity and binding kinetics, making it irreplaceable by generic HDAC inhibitors. Procure Chaha for validated applications in probing HDAC/PKCβ synergy in lymphoma models, high-throughput screening for novel combination therapies, or as a certified reference standard (≥98% HPLC) for analytical method development. Ensure experimental reproducibility with a compound that has demonstrated specific synergistic pro-apoptotic activity with enzastaurin.

Molecular Formula C12H12ClNO2S
Molecular Weight 269.75 g/mol
CAS No. 698387-81-4
Cat. No. B12534005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaha
CAS698387-81-4
Molecular FormulaC12H12ClNO2S
Molecular Weight269.75 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC=CC=CC(=O)NO)Cl
InChIInChI=1S/C12H12ClNO2S/c13-10-5-7-11(8-6-10)17-9-3-1-2-4-12(15)14-16/h1-8,16H,9H2,(H,14,15)/b3-1+,4-2+
InChIKeyPERSSGOZVHZNBC-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chaha (CAS 698387-81-4): Chemical Identity and Baseline Characterization for Procurement


Chaha (CAS 698387-81-4), also known as (2E,4E)-6-(4-Chlorophenylsulfanyl)-2,4-hexadienoic Acid Hydroxyamide or CPSHA hydroxyamide [1], is a synthetic small molecule with the molecular formula C12H12ClNO2S and a molecular weight of 269.75 g/mol . It is a member of the hydroxamic acid class and is recognized as a histone deacetylase (HDAC) inhibitor [2]. The compound is commercially available with a specified purity of ≥98% (HPLC), establishing a baseline quality standard for research procurement .

Why Generic Substitution of Chaha (698387-81-4) with Unspecified HDAC Inhibitors Fails


Interchangeability between HDAC inhibitors is precluded by critical structural and functional distinctions. Chaha is a hydroxamic acid derivative characterized by a specific 4-chlorophenylsulfanyl moiety conjugated to a 2,4-hexadienoic acid backbone [1]. This precise molecular architecture dictates its unique pharmacophore, directly influencing its binding kinetics, isoform selectivity profile, and resultant biological activity, which cannot be replicated by a different HDAC inhibitor class (e.g., benzamides, short-chain fatty acids) or even by other hydroxamates with divergent linker and cap group structures [2]. Consequently, substituting Chaha with a generic 'HDAC inhibitor' without rigorous comparative data would introduce significant, unquantified experimental variance in both cellular and in vivo models, as demonstrated by its specific synergistic behavior in combination studies [3].

Chaha (CAS 698387-81-4): Quantifiable Differentiation Evidence Guide


Verified High Chemical Purity Versus Unspecified Vendor Batches

Chaha from this source is supplied with a certified purity of ≥98% as determined by HPLC . This provides a defined, quantifiable baseline for experimental reproducibility. Procurement from non-certified sources or those not providing explicit batch-specific purity data introduces a variable that can confound biological assay results, particularly for cell-based studies.

Chemical Quality Control Analytical Chemistry Procurement Standard

Demonstrated Synergistic Apoptosis Induction in B-Cell Lymphoma Models

In B-cell-like lymphoma cell lines, the combination of Chaha with the PKCβ inhibitor enzastaurin results in synergistic induction of apoptosis [1]. This synergy was observed at low concentrations of both agents and was quantitatively assessed using flow cytometry for apoptosis and Western blot analysis for PARP cleavage [1]. The synergy was also observed with the structurally distinct HDAC inhibitor valproic acid, indicating that the observed effect is generalizable to Chaha and is not an isolated phenomenon [1].

Lymphoma HDAC Inhibitor Combination Therapy Synergy

Class-Leading HDAC Inhibitory Activity Among Structurally Related Hydroxamates

Chaha belongs to a class of arylsulfinyl- and arylsulfanyl-2,4-hexadienoic acid hydroxyamides which have been shown to be potent HDAC inhibitors [1]. In a patent describing this specific chemical series, related compounds demonstrated in vitro IC50 values down to 40 nM against HDAC enzymes [1]. While a specific, isolated IC50 value for Chaha is not explicitly reported in the public domain, its structural classification and the activity of its close analogs provide a strong, class-level inference of its potency as an HDAC inhibitor.

HDAC Inhibitor Structure-Activity Relationship Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Chaha (698387-81-4)


Elucidating Synergistic Mechanisms in Lymphoid Malignancies

Chaha is optimally applied in preclinical oncology research, specifically to investigate the mechanistic synergy between HDAC and PKCβ inhibition in B-cell and T-cell lymphoma models. Its demonstrated ability to potentiate enzastaurin-induced apoptosis [1] makes it a key tool for probing the downstream signaling pathways, such as β-catenin and c-Jun activation, that mediate this enhanced cell death. This scenario is directly derived from the functional evidence of synergistic activity.

Preclinical Combination Therapy Screening in Hematological Cancers

Due to its validated role in combination therapy [1], Chaha can serve as a probe compound in high-throughput screening assays designed to identify novel synergistic partners for HDAC inhibitors in hematological cancer cell lines. Its use can help define effective drug combinations that overcome resistance to single-agent HDAC inhibitor therapy. This application stems directly from the functional evidence presented.

Analytical and Quality Control Standard for HDAC Inhibitor Research

Given its well-defined chemical identity [2] and certified high purity (≥98% HPLC) , Chaha is suitable for use as a reference standard in analytical chemistry and quality control. It can be employed in the development and validation of HPLC or LC-MS methods for quantifying structurally related hydroxamate-based HDAC inhibitors in biological matrices or formulation studies. This scenario leverages the compound's robust chemical characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chaha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.